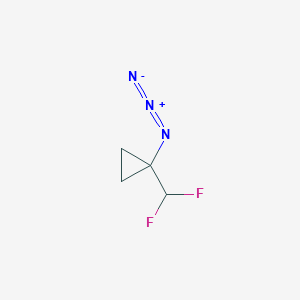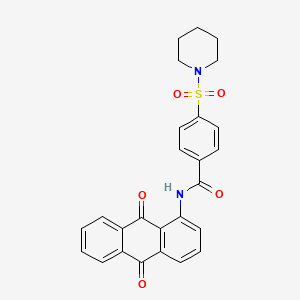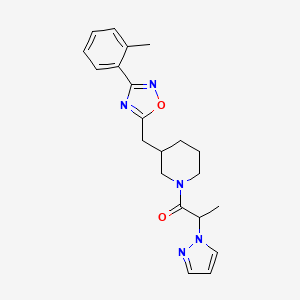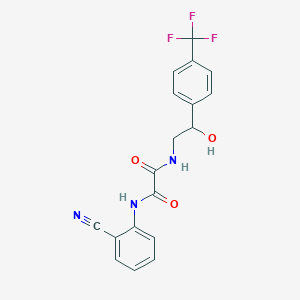
1-(5,6-Dichloropyridin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5,6-Dichloropyridin-3-yl)ethanamine” is a chemical compound with the CAS Number: 1211585-98-6 . It has a molecular weight of 191.06 . The IUPAC name for this compound is 1-(5,6-dichloro-3-pyridinyl)ethanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8Cl2N2/c1-4(10)5-2-6(8)7(9)11-3-5/h2-4H,10H2,1H3 . This code provides a specific representation of the molecule’s structure, including the positions of the chlorine atoms on the pyridine ring and the attachment of the ethanamine group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It’s important to note that the physical and chemical properties of a compound can greatly influence its reactivity and its behavior in different environments.Applications De Recherche Scientifique
DNA Binding and Nuclease Activity Cu(II) complexes with tridentate ligands, including structures related to 1-(5,6-Dichloropyridin-3-yl)ethanamine, have been synthesized and shown to bind DNA with high affinity. These complexes demonstrate significant nuclease activity, indicating their potential use in therapeutic applications or molecular biology for DNA manipulation. The study highlights their low toxicity for different cancer cell lines, suggesting potential for further exploration in medical research (Kumar et al., 2012).
Catalytic Activity in Polymerization Dichloro zinc complexes, using ligands structurally similar to this compound, have shown promising catalytic activity in the ring-opening polymerization of rac-lactide, leading to highly stereocontrolled polylactide. This indicates the compound's relevance in polymer chemistry, especially for producing biodegradable plastics (Nayab, Lee, & Jeong, 2012).
Coordination Compounds for Non-Covalent Interactions Studies on 1,3,5-triazine-based ligands closely related to this compound have led to the synthesis of copper coordination compounds that form supramolecular networks through anion–π and/or lone pair–π non-covalent bonds. This research contributes to the understanding of supramolecular chemistry and the design of materials with specific interaction capabilities (Costa et al., 2010).
Corrosion Inhibition Cd(II) Schiff base complexes using ligands related to this compound have shown effective corrosion inhibition properties on mild steel. This highlights the potential application of such compounds in protecting metals from corrosion, particularly in industrial settings (Das et al., 2017).
Photophysical Properties The in situ formation of cations structurally related to this compound has led to the synthesis of organic-inorganic hybrids and coordination complexes with unique photophysical properties. These compounds open new avenues for the development of materials with specific optical characteristics, useful in sensors, imaging, and light-emitting devices (Buvaylo et al., 2015).
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is considered dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(5,6-dichloropyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)5-2-6(8)7(9)11-3-5/h2-4H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMRMUJCVUBDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(N=C1)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)







![2-[5-(2-Carboxyphenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid](/img/structure/B2844239.png)


![3-[8-(Aminocarbonyl)-2,4-dimethylimidazo[1,5-a]pyrimidin-3-yl]propanoic acid](/img/structure/B2844243.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2844246.png)